2-[(2-ethoxybenzoyl)amino]benzoic Acid
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Overview
Description
2-[(2-ethoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid, featuring an ethoxy group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-[(2-carboxybenzoyl)amino]benzoic acid.
Reduction: Formation of 2-[(2-ethoxybenzyl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-ethoxybenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The ethoxy group and amide linkage allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzoic acid: A precursor in the synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic acid.
2-ethoxybenzoic acid: Shares the ethoxy group but lacks the amide linkage.
2-[(2-methoxybenzoyl)amino]benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and an amide linkage, which confer specific chemical properties and reactivity. These features make it a valuable compound in various applications, particularly in organic synthesis and drug development.
Biological Activity
2-[(2-ethoxybenzoyl)amino]benzoic acid, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O4. Its structure includes an ethoxybenzoyl moiety attached to an amino group on a benzoic acid backbone, which is crucial for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid exhibit promising anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds can inhibit the proliferation of breast and colon cancer cells by targeting specific signaling pathways involved in cancer progression .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases .
3. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory pathway .
- Modulation of Signaling Pathways : It may affect various signaling pathways, including NF-kB and MAPK pathways, which are crucial for inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound derivatives against breast cancer cells revealed that these compounds significantly reduced cell viability by inducing apoptosis. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis, demonstrating a dose-dependent response .
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls, highlighting its potential as an anti-inflammatory agent .
Data Tables
Properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-21-14-10-6-4-8-12(14)15(18)17-13-9-5-3-7-11(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPHGOGYMZFQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.